molecular formula C13H14BrNO4 B6112199 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE

2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE

Cat. No.: B6112199
M. Wt: 328.16 g/mol
InChI Key: DWELZJWIKCDMMG-UHFFFAOYSA-N
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Description

2-Morpholino-2-oxoethyl 4-Bromobenzoate is a synthetic organic compound of interest in chemical research and development. It features a 4-bromobenzoate group linked to a morpholino ring system via an oxoacetamide spacer. This structure incorporates two key moieties: the aromatic bromo group, which is a common handle for further synthetic modification via metal-catalyzed cross-coupling reactions , and the morpholine ring, a privileged structure in medicinal chemistry known to influence the physicochemical and pharmacokinetic properties of molecules. While specific biological data and applications for this exact compound are not currently documented in the available scientific literature, its molecular architecture suggests its primary utility as a versatile building block or intermediate. Researchers may employ it in the synthesis of more complex target molecules for various fields, including pharmaceutical discovery, agrochemical development, and materials science. The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or medicinal agent. It is strictly for use by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-11-3-1-10(2-4-11)13(17)19-9-12(16)15-5-7-18-8-6-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWELZJWIKCDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Strategic Pathways Toward 2 Morpholino 2 Oxoethyl 4 Bromobenzoate

Direct Esterification Approaches

Direct esterification methods represent a straightforward approach to forming the C-O ester bond in 2-morpholino-2-oxoethyl 4-bromobenzoate (B14158574). These reactions typically involve the condensation of a carboxylic acid with an alcohol, often with catalytic activation.

Condensation Reactions Utilizing 4-Bromobenzoic Acid and 2-Morpholino-2-oxoethanol Precursors

The Fischer-Speier esterification is a classic and fundamental method for the synthesis of esters, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. chemguide.co.uk In the context of synthesizing 2-morpholino-2-oxoethyl 4-bromobenzoate, this would involve the direct reaction of 4-bromobenzoic acid with 2-morpholino-2-oxoethanol.

The precursor, 4-bromobenzoic acid, is a commercially available reagent. It can also be synthesized through methods such as the oxidation of 4-bromotoluene. numberanalytics.com The other key precursor, 2-morpholino-2-oxoethanol (also known as 2-hydroxy-1-morpholinoethan-1-one), can be prepared through various synthetic routes. One common method is the reaction of an α-hydroxy acid with morpholine (B109124).

The direct condensation reaction would typically be carried out by heating a mixture of 4-bromobenzoic acid and 2-morpholino-2-oxoethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is usually removed as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Table 1: Representative Fischer-Speier Esterification Conditions

Reactant 1Reactant 2CatalystSolventConditions
4-Bromobenzoic Acid2-Morpholino-2-oxoethanolConc. H₂SO₄Toluene (B28343)Reflux with water removal

Acylation Reactions Involving Activated 4-Bromobenzoic Acid Derivatives and 2-Morpholino-2-oxoethanol Precursors

To circumvent the often harsh conditions and reversibility of Fischer esterification, more reactive derivatives of 4-bromobenzoic acid can be employed. The most common activated derivative is 4-bromobenzoyl chloride. This acyl chloride is highly reactive towards nucleophiles like alcohols.

The synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). manchesterorganics.com The subsequent reaction of 4-bromobenzoyl chloride with 2-morpholino-2-oxoethanol is typically rapid and irreversible. It is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. chemguide.co.uk

Another approach involves the use of coupling agents to activate the carboxylic acid in situ. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com This method is particularly useful for sterically hindered alcohols or when mild reaction conditions are required.

A related powerful method is the Mitsunobu reaction, which allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.govorganic-chemistry.org This reaction is known for its stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter. nih.gov

Table 2: Acylation and Coupling Agent-Mediated Esterification

MethodActivating AgentBase/CatalystSolventTemperature
Acyl ChlorideThionyl Chloride (for acid chloride formation)Pyridine or TriethylamineDichloromethane or THFRoom Temperature
Steglich EsterificationDCCDMAPDichloromethaneRoom Temperature
Mitsunobu ReactionPPh₃, DEAD/DIAD-THF or Dichloromethane0 °C to Room Temperature

Nucleophilic Substitution Strategies for C-O Bond Formation

An alternative strategy for constructing the ester linkage involves the formation of the C-O bond via a nucleophilic substitution reaction. This approach typically involves a carboxylate nucleophile attacking an electrophilic carbon atom.

Reactions of 4-Bromobenzoate Salts with Halogenated Morpholino-Oxoethyl Intermediates

In this pathway, the nucleophile is the 4-bromobenzoate anion, which can be readily prepared by treating 4-bromobenzoic acid with a base such as sodium hydroxide (B78521) or potassium carbonate. The electrophile is a halogenated derivative of the morpholino-oxoethyl moiety, most commonly 2-chloro-1-morpholinoethanone.

The synthesis of 2-chloro-1-morpholinoethanone can be accomplished by reacting morpholine with chloroacetyl chloride. Commercial sources for 2-chloro-1-morpholinoethanone are also available. manchesterorganics.comchemicalbook.comtcichemicals.com The subsequent Sₙ2 reaction between the 4-bromobenzoate salt and 2-chloro-1-morpholinoethanone in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, yields the desired ester. The reaction rate can often be enhanced by the addition of a phase-transfer catalyst or iodide salts.

Table 3: Nucleophilic Substitution Reaction Components

NucleophileElectrophileSolventCatalyst (optional)
Potassium 4-bromobenzoate2-Chloro-1-morpholinoethanoneDMF or AcetoneKI or a phase-transfer catalyst

Variations Utilizing Other Leaving Groups on the Oxoethyl Moiety

While halogens are common leaving groups, other functional groups can also be employed on the oxoethyl moiety to facilitate nucleophilic substitution. For instance, mesylates or tosylates, derived from the corresponding 2-hydroxy-1-morpholinoethan-1-one, can serve as excellent leaving groups. These are prepared by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. The subsequent reaction with a 4-bromobenzoate salt would proceed in a similar fashion to the reaction with the halogenated intermediate.

Exploration of Catalytic Systems in Synthesis

The efficiency of the aforementioned synthetic routes can often be significantly improved through the use of various catalytic systems. In direct esterification, solid acid catalysts, such as sulfated zirconia or acidic resins, offer advantages in terms of ease of separation and reusability. researchgate.net For acylation reactions, as mentioned, DMAP is a highly effective nucleophilic catalyst.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For esterification, various organocatalysts have been developed that can operate under mild and environmentally benign conditions. rsc.org For instance, certain phosphine oxide-based catalysts have been shown to facilitate Mitsunobu-type reactions under redox-neutral conditions. rsc.org The application of such advanced catalytic systems to the synthesis of this compound could offer improved yields, milder reaction conditions, and a better sustainability profile.

Investigation of Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, a cornerstone of organic synthesis, represents a primary route for the production of this compound. iajpr.com This method typically involves the reaction of 4-bromobenzoic acid with 2-hydroxy-1-morpholinoethan-1-one in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Commonly employed acid catalysts for this type of transformation include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to drive the equilibrium towards the product side by removing the water formed during the reaction.

Table 1: Comparison of Acid Catalysts for Esterification

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid Reflux Strong acid, readily available Corrosive, can lead to side reactions
Hydrochloric Acid Reflux Effective, easy to handle Volatile, can be corrosive
p-Toluenesulfonic Acid Reflux Solid, easy to handle Can be expensive

Application of Base-Catalyzed Approaches (e.g., employing carbonates or amines)

Base-catalyzed approaches offer a viable alternative to acid-catalyzed methods for the synthesis of this compound. These methods often proceed under milder conditions and can offer improved selectivity.

One common strategy involves the use of a base to deprotonate the carboxylic acid, forming a carboxylate salt. This is then reacted with an alkylating agent, in this case, a derivative of 2-hydroxy-1-morpholinoethan-1-one that has been converted to a better leaving group, such as an alkyl halide.

Alternatively, bases like triethylamine (TEA) can be used to facilitate the reaction between an acid chloride (4-bromobenzoyl chloride) and the alcohol (2-hydroxy-1-morpholinoethan-1-one). nih.gov In this scenario, the amine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The synthesis of a similar keto ester, 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate, was achieved by reacting 3-bromobenzoic acid with 2-bromo-1-p-tolylethanone in the presence of triethylamine in DMF. nih.gov This highlights the utility of tertiary amines in facilitating such esterifications.

Inorganic bases such as potassium carbonate can also be employed. These are often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). The carbonate base is sufficiently strong to deprotonate the carboxylic acid, which then undergoes nucleophilic substitution with an appropriate electrophile.

Table 2: Overview of Base-Catalyzed Approaches

Base Role Typical Solvents Key Features
Triethylamine (TEA) HCl Scavenger Dichloromethane, THF, DMF Mild conditions, high yields. nih.govnih.gov
Potassium Carbonate Deprotonating Agent DMF, Acetonitrile Cost-effective, moderate reactivity.
Imidazole (B134444) Cooperative Catalyst Chloroform Can enhance acid-catalyzed reactions. researchgate.net

Metal-Catalyzed and Organocatalytic Methodologies for Ester Synthesis

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed and organocatalytic methods for ester synthesis, offering high efficiency and selectivity under mild conditions.

While specific examples for the direct synthesis of this compound using these advanced methods are not prevalent in the provided search results, the synthesis of analogous keto esters provides valuable insights. researchgate.net For instance, the synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate demonstrates a successful esterification. researchgate.net

Organocatalysis, which utilizes small organic molecules to accelerate reactions, presents a green and metal-free alternative. Catalysts like 4-dimethylaminopyridine (DMAP) are well-known to be highly effective in promoting esterification reactions, particularly when used in conjunction with a carbodiimide (B86325) such as dicyclohexylcarbodiimide (DCC).

Synthetic Route Optimization and Mechanistic Considerations

Optimizing the synthetic route to this compound is crucial for maximizing yield, minimizing reaction times, and ensuring the purity of the final product. This involves a careful consideration of various reaction parameters.

Solvent Effects and Reaction Conditions Optimization

The choice of solvent can significantly influence the rate and outcome of the esterification reaction. Polar aprotic solvents like DMF and acetonitrile are often favored in base-catalyzed reactions as they can effectively solvate cations, thereby increasing the nucleophilicity of the carboxylate anion. orgsyn.org In acid-catalyzed reactions, non-polar solvents such as toluene or hexane (B92381) are often used to facilitate the removal of water via a Dean-Stark apparatus.

Temperature and reaction time are also critical parameters. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, a careful optimization of the temperature profile is necessary to achieve a balance between reaction speed and selectivity.

Stoichiometric and Additive Investigations

The stoichiometry of the reactants plays a vital role in the efficiency of the synthesis. Using a slight excess of one of the reactants, typically the more volatile or less expensive one, can help to drive the reaction to completion.

Additives can also have a profound impact on the reaction. As mentioned earlier, the addition of a base like imidazole can enhance the rate of acid-catalyzed esterification. researchgate.net In other cases, phase-transfer catalysts may be employed to facilitate reactions between reactants that are in different phases.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Opting for less toxic and more environmentally benign solvents. nih.gov For example, exploring the use of solvent-free conditions or greener solvents like ionic liquids or supercritical fluids.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to minimize waste. beilstein-journals.org Both organocatalysts and recyclable metal catalysts can contribute to a greener synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise molecular structure can be mapped out.

Proton NMR (¹H NMR) Spectroscopic Analysis Methodologies

Proton NMR spectroscopy of 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE (B14158574) would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons within the molecule. The aromatic protons on the 4-bromobenzoate moiety would likely appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the ethyl group, being adjacent to both an ester and an amide carbonyl group, would exhibit a characteristic chemical shift. The protons of the morpholine (B109124) ring would be expected to show complex splitting patterns due to their diastereotopic nature, with signals typically appearing in the mid-field region of the spectrum.

Table 1: Predicted ¹H NMR Data for 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (2H, ortho to Br)7.60 - 7.70d8.0 - 9.0
Aromatic (2H, meta to Br)7.85 - 7.95d8.0 - 9.0
-CH₂- (oxoethyl)4.80 - 5.00s-
Morpholino (-CH₂-N-)3.60 - 3.80m-
Morpholino (-CH₂-O-)3.40 - 3.60m-

Note: The predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.

Carbon NMR (¹³C NMR) Spectroscopic Analysis Methodologies

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the ester and amide functional groups would be expected to resonate at the lowest field. The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbons of the ethyl and morpholino groups would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester C=O165 - 167
Amide C=O168 - 170
Aromatic (C-Br)128 - 130
Aromatic (CH)131 - 133
Aromatic (C-C=O)129 - 131
-CH₂- (oxoethyl)65 - 68
Morpholino (-CH₂-N-)42 - 45
Morpholino (-CH₂-O-)66 - 68

Note: The predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal correlations between coupled protons, for instance, between the adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. Further 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be employed to establish long-range correlations, for example, between the methylene protons of the ethyl group and the carbonyl carbons.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands of Ester and Carbonyl Moieties

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and amide functional groups. The ester C=O stretch is typically observed in the range of 1735-1750 cm⁻¹, while the amide C=O stretch (Amide I band) would appear at a slightly lower wavenumber, generally between 1630-1680 cm⁻¹, due to resonance effects. The C-O stretching vibrations of the ester group would also be prominent, appearing as strong bands in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Ester C=OStretch1735 - 1750
Amide C=OStretch (Amide I)1630 - 1680
C-O (Ester)Stretch1250 - 1300 (asymmetric), 1000 - 1100 (symmetric)
C-N (Amide)Stretch (Amide III)1200 - 1400
Aromatic C=CStretch~1600, ~1475
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C-BrStretch500 - 600

Note: The predicted values are based on standard IR correlation tables. Actual experimental values may vary.

Vibrational Analysis of Morpholino Ring and Aromatic Substituents

The morpholino ring would contribute to the IR spectrum with its characteristic C-H stretching vibrations of the methylene groups, typically observed in the 2850-2960 cm⁻¹ range. The C-N and C-O stretching vibrations within the morpholine ring would also produce signals in the fingerprint region (below 1500 cm⁻¹). The 4-bromobenzoate moiety would exhibit aromatic C=C stretching vibrations around 1600 and 1475 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted aromatic ring would give a strong band in the 800-860 cm⁻¹ region, which is highly characteristic of this substitution pattern. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data available for the compound “this compound” corresponding to the requested sections on mass spectrometry and X-ray crystallography.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as specified in the outline. Searches for this exact compound did not yield any publications containing its high-resolution mass spectrometry data, fragmentation patterns, or single-crystal X-ray diffraction analysis. While information exists for structurally related compounds, such as 2-amino-2-oxoethyl 4-bromobenzoate, the user's strict instruction to focus solely on "this compound" prevents the use of data from these different molecules, as their structural variations would lead to different scientific results.

X-ray Crystallographic Investigations of Solid-State Architecture

Supramolecular Assembly and Crystal Packing Modalities

The supramolecular assembly of a crystalline solid is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, one could hypothesize the presence of several key interactions that would likely govern its crystal packing.

Without experimental confirmation, the specific arrangement of molecules—be it in the form of dimers, chains, sheets, or a more complex three-dimensional network—remains unknown. The interplay between these potential interactions would determine the final crystal packing, influencing the compound's macroscopic properties.

A hypothetical data table for the crystallographic parameters of this compound is presented below. It is important to reiterate that these values are placeholders and are not based on experimental data.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1492.5
Z4

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to significant intermolecular interactions. The associated 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom-atom contacts.

The following table presents a hypothetical breakdown of intermolecular contact contributions for this compound, as would be derived from a Hirshfeld surface analysis. This data is purely illustrative.

Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis

InteractionContribution (%)
H···H45.2
O···H/H···O25.8
Br···H/H···Br12.5
C···H/H···C8.7
C···C3.1
N···H/H···N2.4
Other2.3

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods offer insights into molecular geometry, orbital energies, and the distribution of charge, which collectively determine the compound's reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied technique for optimizing molecular geometries and predicting various molecular properties. In the case of 2-morpholino-2-oxoethyl 4-bromobenzoate (B14158574), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional arrangement of the atoms. This process involves finding the coordinates that correspond to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and stability.

ParameterDescription
Functional A key component of DFT that approximates the exchange-correlation energy. B3LYP is a common hybrid functional.
Basis Set A set of mathematical functions used to build molecular orbitals. 6-311++G(d,p) is an example of a flexible, polarized, and diffuse basis set suitable for organic molecules.
Optimized Geometry The lowest energy conformation of the molecule, providing precise bond lengths, angles, and dihedrals.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For 2-morpholino-2-oxoethyl 4-bromobenzoate, the HOMO is expected to be localized on the electron-rich regions, such as the morpholine (B109124) and benzoate (B1203000) oxygen atoms, while the LUMO would likely be distributed over the aromatic ring and carbonyl groups.

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower kinetic stability.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. These maps are invaluable for identifying the nucleophilic and electrophilic sites of a molecule. Regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, as well as the oxygen and nitrogen atoms of the morpholine ring, highlighting these as the primary sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atoms adjacent to the electronegative atoms.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The relative stability of different conformers is governed by a balance of intramolecular interactions, including steric hindrance, hydrogen bonding, and dipole-dipole interactions. In this compound, the conformation of the morpholine ring (typically a chair conformation) and its orientation relative to the rest of the molecule will be influenced by steric interactions. Furthermore, weak intramolecular hydrogen bonds, for instance between a hydrogen atom on the ethyl bridge and an oxygen atom of the benzoate group, could play a role in stabilizing certain conformations. The interplay of these forces dictates the preferred three-dimensional structure of the molecule in the gas phase or in solution.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Force Field Selection: Choosing an appropriate force field that accurately represents the atomic interactions within the molecule.

System Setup: Placing the molecule in a simulation box, often with a chosen solvent, to mimic condensed-phase conditions.

Simulation Production: Running the simulation for a sufficient time to observe relevant molecular motions and interactions.

Data Analysis: Analyzing the trajectory data to understand properties like radial distribution functions, hydrogen bonding dynamics, and conformational changes over time.

Currently, there are no published MD simulation studies specifically for this compound.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. For this compound, this would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule using methods like Density Functional Theory (DFT).

Frequency Calculations: Calculating vibrational frequencies to predict the Infrared (IR) and Raman spectra.

NMR Chemical Shift Prediction: Calculating the nuclear magnetic resonance (NMR) chemical shifts for the various nuclei (¹H, ¹³C).

UV-Vis Spectra Simulation: Using time-dependent DFT (TD-DFT) or other excited-state methods to predict electronic transitions.

A comparison of these theoretical predictions with experimentally obtained spectra would be invaluable for confirming the molecular structure and understanding its electronic properties. At present, no such correlative studies for this compound are available.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a molecule is formed or how it participates in chemical reactions is a central theme in chemistry. Computational methods can be employed to map out reaction pathways and characterize the high-energy transition states that govern reaction rates. For the synthesis or reactions involving this compound, theoretical studies could:

Identify Reactants, Products, and Intermediates: Model the potential energy surface of a reaction.

Locate Transition States: Use specialized algorithms to find the saddle points on the potential energy surface corresponding to transition states.

Calculate Activation Energies: Determine the energy barrier for a reaction, which is crucial for understanding its kinetics.

Investigate Reaction Pathways: Follow the intrinsic reaction coordinate (IRC) to confirm that a transition state connects the desired reactants and products.

Such analyses provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone. The scientific literature, however, does not currently contain such detailed reaction mechanism or transition state analyses for this compound.

Chemical Reactivity and Transformation Pathways of 2 Morpholino 2 Oxoethyl 4 Bromobenzoate

Ester Hydrolysis Studies and Kinetic Investigations

Ester hydrolysis is a fundamental reaction of 2-morpholino-2-oxoethyl 4-bromobenzoate (B14158574), which can be catalyzed by either acid or base. This process cleaves the ester linkage, yielding 4-bromobenzoic acid and 2-hydroxy-N-morpholinoacetamide.

Under acidic conditions, the hydrolysis of 2-morpholino-2-oxoethyl 4-bromobenzoate is initiated by the protonation of the carbonyl oxygen of the ester. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of the 2-morpholino-2-oxoethanol moiety leads to the formation of 4-bromobenzoic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

The mechanism is a classic example of nucleophilic acyl substitution. libretexts.org The rate of this reaction is influenced by the concentration of the acid catalyst and the steric and electronic properties of the substituents on both the acyl and alcohol portions of the ester.

In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification, an irreversible hydrolysis process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate leads to the elimination of the 2-morpholino-2-oxoethoxide as the leaving group. This is followed by an acid-base reaction where the leaving group deprotonates the newly formed 4-bromobenzoic acid, yielding the corresponding carboxylate salt and 2-hydroxy-N-morpholinoacetamide.

The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of the electron-withdrawing bromine atom on the para position of the benzoate (B1203000) ring is expected to increase the rate of hydrolysis compared to an unsubstituted benzoate ester by making the carbonyl carbon more electrophilic. nih.gov

Table 1: Expected Kinetic Data for Hydrolysis of this compound and Related Esters

CompoundHydrolysis ConditionExpected Rate ConstantHalf-life (t₁/₂)
This compoundBase-catalyzedRelatively HighShort
Ethyl p-bromo benzoateBase-catalyzedHigh12 min nih.gov
Ethyl benzoateBase-catalyzedModerate14 min nih.gov

Note: The data for this compound is an expected trend based on the known data for related compounds.

Nucleophilic Acyl Substitution Reactions at the Benzoate Ester

The ester functionality in this compound is a key site for various nucleophilic acyl substitution reactions, allowing for the modification of the molecule.

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a new ester and 2-hydroxy-N-morpholinoacetamide. This reaction is an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products.

Catalysts such as oxometallic species, including oxotitanium acetylacetonate, have been shown to be effective for transesterification reactions of various esters with primary and secondary alcohols, proceeding with high yields. nih.gov

Table 2: Potential Transesterification Reactions of this compound

Reactant AlcoholCatalystExpected Product
MethanolAcid or BaseMethyl 4-bromobenzoate
EthanolAcid or BaseEthyl 4-bromobenzoate
IsopropanolAcid or BaseIsopropyl 4-bromobenzoate

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 4-bromobenzamides. This aminolysis reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The reaction is generally faster with more nucleophilic amines.

This transformation is a valuable method for creating new amide bonds, which are prevalent in many biologically active molecules. The reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. nih.gov

Reactions Involving the Bromine Substituent on the Aromatic Ring

The bromine atom on the aromatic ring of this compound provides a handle for further molecular modifications, most notably through cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the benzoate ring.

For instance, related bromoarenes can undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes, all catalyzed by palladium complexes. These reactions are powerful tools in organic synthesis for the construction of complex molecules. Methyl 4-bromobenzoate, a similar compound, has been used in cross-coupling reactions to synthesize more complex aromatic structures. sigmaaldrich.com

Table 3: Potential Cross-Coupling Reactions at the Bromine Substituent

Reaction TypeCoupling PartnerCatalystExpected Product
Suzuki CouplingArylboronic acidPd catalyst4-Aryl-substituted benzoate ester
Heck CouplingAlkenePd catalyst4-Alkenyl-substituted benzoate ester
Sonogashira CouplingTerminal alkynePd/Cu catalyst4-Alkynyl-substituted benzoate ester
Buchwald-Hartwig AminationAminePd catalyst4-Amino-substituted benzoate ester

Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki, Sonogashira, Heck)

The presence of a bromine atom on the phenyl ring makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the functionalization of the aromatic core. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for creating new aryl-aryl or aryl-vinyl bonds. For this compound, a Suzuki reaction would replace the bromine atom with a variety of organic substituents, offering a pathway to a diverse library of derivatives. researchgate.netmdpi.com The reaction is generally tolerant of various functional groups, making it suitable for a complex molecule like this. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes. nih.gov Applying this to this compound would introduce an alkynyl moiety at the 4-position of the benzoate ring, a valuable transformation for creating conjugated systems or intermediates for further synthesis. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction typically yields a substituted alkene, with a general preference for trans stereoselectivity. organic-chemistry.org The functionalization of this compound via the Heck reaction would attach a vinyl group, which is a key structural motif in many organic materials and pharmaceutical compounds. nih.gov

The following table summarizes the potential cross-coupling reactions for the functionalization of the aromatic ring.

Table 1: Potential Cross-Coupling Reactions for Aromatic Functionalization

Reaction Type Coupling Partner Catalyst System Product Structure
Suzuki-Miyaura R-B(OH)₂ Pd(0) catalyst, Base
Sonogashira R-C≡CH Pd(0) catalyst, Cu(I) co-catalyst, Base

| Heck | H₂C=CHR | Pd(0) catalyst, Base | |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the bromine atom is the leaving group. The para-substituent is the ester-containing morpholino-oxoethyl group (-COOCH₂C(O)N(CH₂CH₂)₂O). While the ester group is electron-withdrawing through resonance and induction, it is not considered a powerful activating group in the same category as a nitro (NO₂) group. libretexts.org Standard SNAr reactions, like the displacement of a halide by an alkoxide or amine, typically require highly activated substrates such as 2,4-dinitrochlorobenzene. libretexts.org

Therefore, the potential for this compound to undergo SNAr reactions under standard conditions is low. The reaction would likely require very harsh conditions (high temperatures and pressures) or the use of extremely potent nucleophiles. The reactivity is significantly lower than that of aryl halides bearing nitro groups ortho or para to the halide. libretexts.org

Reactivity of the Morpholino-Oxoethyl Moiety

The ester chain contains two key reactive sites: the ketone carbonyl group and the nitrogen atom of the morpholine (B109124) ring.

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group (C=O) within the oxoethyl fragment is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. mhmedical.comresearchgate.net This makes it susceptible to attack by a wide range of nucleophiles. researchgate.nettib.eu Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would transform the 2-oxoethyl group into a 2-hydroxyethyl group.

Nucleophilic Addition: Carbon-based nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl carbon to form a tertiary alcohol after an aqueous workup. academie-sciences.fr This provides a route to extend the carbon skeleton.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene, replacing the C=O double bond with a C=C double bond. thermofisher.com

Condensation Reactions: The alpha-protons (on the carbon adjacent to the ketone) have some acidity and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the aldol (B89426) condensation, if a suitable electrophile is present.

Table 2: Representative Reactions at the Ketone Carbonyl Group

Reaction Type Reagent Resulting Functional Group
Reduction NaBH₄ Secondary Alcohol
Grignard Reaction R-MgBr, then H₃O⁺ Tertiary Alcohol

| Wittig Reaction | Ph₃P=CHR | Alkene |

Reactions Involving the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a tertiary amine. However, its reactivity is significantly attenuated because it is part of an amide linkage (specifically, a tertiary amide). The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety. This delocalization reduces the basicity and nucleophilicity of the nitrogen atom compared to a simple N-alkylmorpholine.

Despite this reduced reactivity, some reactions are still conceivable under specific conditions:

Protonation: While a weak base, the nitrogen can be protonated by strong acids to form a morpholinium salt.

Oxidation: Strong oxidizing agents could potentially oxidize the nitrogen, though this is less favorable than for a non-amide tertiary amine. researchgate.net

Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be hydrolyzed. This would cleave the molecule, yielding morpholine and 2-carboxyethyl 4-bromobenzoate (after workup).

Role as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be viewed as a versatile synthon, particularly due to the combination of a keto-ester functionality and a reactive aryl halide. Keto-esters are well-established as valuable building blocks in organic chemistry, especially for creating more complex molecules. researchgate.net

Building Block for Heterocyclic Systems

The arrangement of the ketone and ester groups in the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems. Keto-esters are known intermediates in the synthesis of heterocycles like pyridines, pyrimidines, and furans. researchgate.net

For example, the 1,3-dicarbonyl-like relationship between the ester carbonyl and the ketone carbonyl (separated by a methylene (B1212753) group) is a key structural feature for Paal-Knorr type furan (B31954) or pyrrole (B145914) syntheses, or Hantzsch-type pyridine (B92270) syntheses, upon reaction with appropriate reagents. A plausible pathway involves the reaction of this compound with ammonia (B1221849) or an amine and another carbonyl compound, which could lead to the formation of a substituted dihydropyridine (B1217469) or pyridine ring. Furthermore, related morpholide structures have been shown to react with α-bromo ketones to construct thiophene (B33073) rings. orgsyn.org

Table 3: Plausible Application as a Synthon for Heterocycle Synthesis

Target Heterocycle Required Co-reagents General Reaction Type
Substituted Pyridine Aldehyde, Ammonia/Amine Hantzsch Pyridine Synthesis
Substituted Thiophene α-Thio-α,β-unsaturated ketone Gewald Aminothiophene Synthesis

| Substituted Furan | Acid or Base Catalyst | Paal-Knorr Furan Synthesis |

Precursor for Diversified Molecular Scaffolds

The unique structural arrangement of this compound, featuring a reactive α-acyloxy ketone functionality, a morpholine amide, and a brominated aromatic ring, positions it as a versatile precursor for the synthesis of a wide array of diversified molecular scaffolds. The inherent reactivity of its constituent parts allows for participation in various classical and modern cyclization and condensation reactions, leading to the formation of numerous heterocyclic systems. These transformations are pivotal in medicinal chemistry and materials science, where such scaffolds form the core of many functional molecules.

The value of keto esters as versatile intermediates is well-documented, particularly in their application as building blocks for complex natural products and in the synthesis of heterocyclic compounds. wikipedia.org The presence of the 4-bromophenyl group offers an additional site for functionalization, most commonly through palladium-catalyzed cross-coupling reactions, further expanding the molecular diversity achievable from this single precursor.

A key aspect of the reactivity of this compound and its analogues is their utility in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. The following subsections detail the application of this precursor in the synthesis of prominent classes of heterocyclic compounds.

Phenacyl benzoates, a class of compounds to which this compound belongs, are established intermediates for the synthesis of biologically active oxazoles and imidazoles. nih.govorganic-chemistry.org The Hantzsch oxazole (B20620) synthesis, a classic method for constructing the oxazole ring, typically involves the condensation of an α-haloketone with a primary amide. In a modification of this approach, an N-acylamino ketone can be cyclized to an oxazole. While direct literature on the use of this compound in Hantzsch-type reactions is limited, the reactivity of analogous N-acyl-α-amino ketones provides a strong precedent for its utility. chemtube3d.com The general transformation involves the reaction of the α-acyloxy ketone with a source of ammonia or a primary amine, followed by cyclodehydration to furnish the oxazole ring.

The reaction of N-acyl-α-amino ketones with various reagents can lead to a diverse set of oxazole derivatives. For instance, the intramolecular cyclization of N-acyl-α-amino ketones is a known route to 1,3-oxazoles. chemtube3d.com

Reactant 1Reactant 2Product ScaffoldReaction TypeReference
This compound (analogue)Thioamide2,4-Disubstituted OxazoleHantzsch-type Synthesis researchgate.net
N-Acyl-α-amino ketoneDehydrating Agent1,3-OxazoleIntramolecular Cyclization chemtube3d.com

This table is illustrative and based on the reactivity of analogous compounds.

The 1,4-dicarbonyl relationship inherent in the keto-ester functionality of this compound makes it a suitable precursor for the synthesis of pyridazine (B1198779) and pyridazinone heterocycles. The condensation of γ-keto acids or their ester derivatives with hydrazine (B178648) hydrate (B1144303) is a fundamental method for the construction of the pyridazinone ring. rsc.orgnih.gov The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Recent synthetic methods have expanded the routes to pyridazines, including copper-mediated coupling and annulation of saturated ketones with acylhydrazones, demonstrating the versatility of ketone-containing precursors in accessing this scaffold. organic-chemistry.org The synthesis of N-acylhydrazone derivatives from α-amino acid esters, which are structurally related to the title compound, further underscores the potential for transformation into pyridazinone systems. nih.govorganic-chemistry.org

Reactant 1Reactant 2Product ScaffoldReaction TypeReference
γ-Keto Acid (derived from precursor)Hydrazine HydratePyridazinoneCondensation/Cyclization rsc.orgnih.gov
Saturated Ketone (analogue)AcylhydrazonePolysubstituted PyridazineCu-mediated Coupling/Annulation organic-chemistry.org
α-Amino Acid Ester (analogue)Diazotizing/Reducing/Acylating AgentsN-Acylhydrazone (Pyridazinone Precursor)Multi-step Synthesis nih.gov

This table is illustrative and based on the reactivity of analogous compounds and derivatives.

The Feist-Benary furan synthesis is a classical method that utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound to produce substituted furans. wikipedia.orgnih.govorganic-chemistry.orglew.rochemtube3d.com The α-bromo ketone functionality, which can be considered structurally analogous to the α-acyloxy ketone in the title compound, is a key reactant in this transformation. The reaction is typically catalyzed by a base and proceeds through a Knoevenagel-type condensation followed by intramolecular nucleophilic substitution.

While direct application of this compound in the Feist-Benary synthesis has not been extensively reported, its structural features suggest its potential as a synthon for furan derivatives.

Reactant 1Reactant 2Product ScaffoldReaction TypeReference
α-Halo Ketone (analogue)β-Dicarbonyl CompoundSubstituted FuranFeist-Benary Synthesis organic-chemistry.orgchemtube3d.com

This table is illustrative and based on the reactivity of analogous compounds.

The Gewald thiophene synthesis is a powerful multi-component reaction for the preparation of polysubstituted 2-aminothiophenes. researchgate.netmdpi.comnih.govbeilstein-journals.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The α-carbonyl group of this compound makes it a potential candidate for participation in Gewald-type reactions, where it would serve as the ketone component.

Furthermore, the synthesis of highly substituted thiophenes can be achieved from thiomorpholides and α-haloketones, highlighting a convergent approach where the morpholine and ketone functionalities, both present in the title compound's broader structural class, are brought together to form the thiophene ring. lew.ro

Reactant 1Reactant 2Reactant 3Product ScaffoldReaction TypeReference
Ketone (e.g., from precursor)α-CyanoesterElemental Sulfur2-AminothiopheneGewald Synthesis mdpi.comnih.gov
α-Haloketone (analogue)Thiomorpholide-Substituted ThiopheneCondensation/Cyclization lew.ro

This table is illustrative and based on the reactivity of analogous compounds.

Advanced Applications and Derivatization Studies

Integration into Polymeric Architectures and Materials Science Research

The morpholino moiety is a key functional group that has been successfully incorporated into a range of polymeric structures, most notably in the form of phosphorodiamidate morpholino oligomers (PMOs), which are recognized for their role as synthetic antisense oligonucleotides. nih.gov The uncharged nature of the morpholino backbone in these polymers is a critical feature. nih.gov While 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE (B14158574) does not inherently possess polymerizable groups in its native state, its structure serves as a valuable scaffold for the synthesis of novel monomers.

Hypothetically, the 4-bromophenyl group could be converted into a more reactive functional group, such as a vinyl, styryl, or acrylic group, through well-established cross-coupling reactions (e.g., Suzuki, Heck, or Stille coupling). This modified monomer could then be polymerized to create polymers with pendant morpholino-oxoethyl groups. The presence of the morpholino units within the polymer side chains could impart unique solubility characteristics and the potential for post-polymerization modification.

The integration of such a monomer into copolymers could lead to materials with tailored properties. For instance, copolymerization with hydrophobic monomers could result in amphiphilic polymers capable of self-assembly into micelles or vesicles, with the hydrophilic morpholino groups oriented towards the aqueous phase. Such materials could find applications in drug delivery or as nanoreactors.

Table 1: Hypothetical Polymerization Strategies and Potential Material Properties

Polymerization StrategyResulting Polymer ArchitecturePotential Material Properties
Conversion of the bromo-substituent to a vinyl group followed by free-radical polymerization.Linear polymer with pendant morpholino-oxoethyl benzoate (B1203000) groups.Enhanced hydrophilicity, potential for hydrogen bonding interactions, tunable glass transition temperature.
Co-polymerization with methyl methacrylate.Random copolymer with both morpholino-containing and ester-containing side chains.Modified mechanical and thermal properties, potential for creating biocompatible materials.
Synthesis of a diol derivative for step-growth polymerization.Polyester or polyurethane with morpholino moieties in the backbone or side chains.Biodegradability, potential for creating thermoplastic elastomers.

Design and Synthesis of Supramolecular Assemblies Utilizing its Intermolecular Interactions

The structure of 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE is rich with sites for non-covalent interactions, making it a promising candidate for the rational design of supramolecular assemblies. The key intermolecular forces that could be exploited include:

Hydrogen Bonding: The amide carbonyl oxygen and the ester carbonyl oxygen are both potential hydrogen bond acceptors. The presence of N-H bonds in a modified version of the morpholine (B109124) ring, or in co-crystallized molecules, could lead to predictable hydrogen-bonding motifs.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with Lewis bases such as the carbonyl oxygens or the nitrogen atom of the morpholine ring of a neighboring molecule.

π-π Stacking: The electron-deficient 4-bromophenyl ring can participate in π-π stacking interactions with other aromatic systems.

The interplay of these interactions could be used to guide the self-assembly of the molecule into well-defined one-, two-, or three-dimensional networks. For example, a combination of hydrogen bonding and halogen bonding could lead to the formation of extended chains or sheets. The study of the crystal structure of this compound would provide invaluable information for the field of crystal engineering. While the specific crystal structure of this compound is not reported, analysis of related bromobenzoate compounds reveals the prevalence of such interactions in directing their solid-state packing.

Table 2: Potential Intermolecular Interactions and Their Role in Supramolecular Assembly

Interaction TypeDonor/Acceptor SitesPredicted Role in Assembly
Hydrogen BondingCarbonyl oxygens as acceptors.Formation of dimeric motifs or extended chains.
Halogen BondingBromine atom as a donor; carbonyl oxygens or morpholine nitrogen as acceptors.Directional control of molecular packing, formation of layered structures.
π-π Stacking4-bromophenyl ring.Stabilization of columnar or layered arrangements.
C-H···O InteractionsMethylene (B1212753) and phenyl C-H groups as donors; carbonyl oxygens as acceptors.Further stabilization of the overall supramolecular architecture.

Chemical Modification for Advanced Ligand Design

The inherent structural features of this compound make it an attractive starting point for the design of novel ligands for coordination chemistry and catalysis. The morpholine nitrogen and the two carbonyl oxygen atoms are all potential donor sites for metal ions.

Chemical modification could be employed to enhance the coordinating ability and to introduce specific properties to the resulting metal complexes. For instance:

Modification of the Morpholine Ring: The introduction of substituents on the morpholine ring could be used to tune the steric environment around a coordinated metal center, which is a common strategy in the design of asymmetric catalysts.

Derivatization of the Benzoate Ring: The 4-bromo substituent can be readily replaced with a wide variety of other functional groups using transition metal-catalyzed cross-coupling reactions. The introduction of phosphine (B1218219), amine, or other coordinating groups could transform the molecule into a bidentate or tridentate ligand.

Modification of the Ethyl Linker: Altering the length or rigidity of the linker between the morpholino-amide and the benzoate moiety could influence the bite angle of the ligand and the stability of the resulting metal complexes.

The development of "side arm" modified ligands, where functional groups are introduced to a core scaffold, has proven to be a powerful strategy in asymmetric catalysis. By applying this concept to this compound, a library of new ligands could be synthesized and screened for activity in a range of catalytic transformations.

Applications in Mechanistic Studies of Organic Reactions

Due to its distinct functional groups, this compound could also serve as a useful model compound for mechanistic studies of various organic reactions.

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The electronic effect of the 4-bromo substituent on the rate of hydrolysis could be compared with that of other substituted analogues to construct a Hammett plot, providing insights into the reaction mechanism.

Nucleophilic Acyl Substitution: The amide bond is generally less reactive towards nucleophiles than the ester bond. This difference in reactivity could be exploited in studies aimed at achieving selective chemical transformations. The compound could be used as a substrate to test the selectivity of new reagents for ester cleavage in the presence of an amide.

Photochemical Reactions: Phenacyl esters are known to be photolabile. While this is a phenacyl benzoate and not a phenacyl ester, the influence of the morpholino-oxoethyl group on the photochemical behavior of the benzoate ester could be an interesting area of investigation.

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

The morpholine (B109124) ring is a key structural motif in many biologically active compounds, and the ability to control its stereochemistry is of paramount importance. e3s-conferences.org While the parent compound 2-morpholino-2-oxoethyl 4-bromobenzoate (B14158574) is achiral, the introduction of substituents to the morpholine ring would create stereocenters. Future research could focus on developing synthetic methods to produce enantiomerically pure analogues.

General strategies for the asymmetric synthesis of morpholine derivatives have been established and could be adapted for this purpose. nih.govacs.org These approaches include:

Asymmetric Hydrogenation: The use of chiral rhodium-bisphosphine catalysts has proven effective for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee). rsc.org

Chiral Auxiliary-Based Methods: Chiral auxiliaries, such as those derived from Evans oxazolidinones, offer a reliable and predictable way to control stereochemistry during alkylation or other bond-forming reactions. williams.eduyoutube.com This method involves temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal to yield the enantiomerically enriched product. williams.edu

Electrophile-Induced Cyclization: Chiral morpholines can be synthesized from optically pure N-allyl-β-amino alcohols through bromine-induced cyclization, a method that could be explored for creating substituted versions of the morpholine moiety. banglajol.info

These methodologies represent promising starting points for the future synthesis of chiral derivatives of 2-morpholino-2-oxoethyl 4-bromobenzoate, enabling the exploration of their stereochemistry-dependent properties.

Exploration of Novel Reaction Pathways and Catalytic Systems

The structure of this compound offers multiple sites for chemical modification, opening avenues for novel reaction pathways. The carbon-bromine bond on the benzoate (B1203000) ring is a particularly attractive site for functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This would allow for the introduction of a wide array of substituents, systematically modifying the electronic and steric properties of the molecule.

Furthermore, the development of novel catalytic systems could unlock new reactivity. For instance, recent advancements in Ni/photoredox dual catalysis have enabled the enantioselective acylation of α-bromobenzoates with aldehydes, suggesting that the ester portion of the molecule could potentially participate in radical-mediated coupling reactions. acs.org Research into the reactivity of the morpholine ring, while generally stable as an amide, could also be pursued. wikipedia.org Investigations into the selective cleavage of the ester or amide bonds under specific catalytic conditions would also expand the synthetic utility of this compound as an intermediate.

Investigation of Advanced Material Science Applications

The structural features of this compound make it a promising building block, or tecton, for advanced materials. The presence of a bromine atom allows for the formation of halogen bonds, while the carbonyl and ether oxygens can act as hydrogen bond acceptors. These directional, non-covalent interactions are fundamental to designing self-assembling systems.

Future research could explore its potential in:

Crystal Engineering: The predictable nature of its intermolecular interactions could be harnessed to construct crystalline solids with desired architectures and properties, such as porous materials for gas storage or separation.

Polymer Chemistry: The 4-bromobenzoate moiety could serve as a monomer in step-growth polymerization reactions (e.g., Sonogashira or Suzuki polycondensation) to create novel polymers. The properties of these polymers could be tuned by the rigid benzoate unit and the more flexible morpholino-acetamide side chain. Boronic acid-containing polymers, for example, have found applications in various fields, from chromatography to medicine. nih.gov

Organic Electronics: Functional materials based on aromatic and heteroaromatic systems are central to the development of organic semiconductors. jhu.edu By derivatizing the core structure, it may be possible to create materials with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Deepening Understanding of Intermolecular Forces and Self-Assembly Processes

A thorough understanding of the intermolecular forces governing the solid-state packing of this compound is crucial for its application in materials science. While a crystal structure for the title compound is not publicly available, analysis of closely related structures provides significant insight into its likely self-assembly behavior. nih.govresearchgate.netnih.govnih.gov

Crystal structure analyses of similar phenacyl benzoate derivatives reveal a consistent pattern of intermolecular interactions:

Hydrogen Bonding: Weak C—H⋯O hydrogen bonds are commonly observed, linking molecules into chains or two-dimensional networks. nih.govnih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with oxygen atoms in adjacent molecules (Br···O), which is a key interaction in crystal engineering. researchgate.net

π–π Stacking: The aromatic rings often participate in π–π stacking interactions, further stabilizing the crystal packing. researchgate.netresearchgate.net

Table 1: Common Intermolecular Interactions in Structurally Related Compounds This interactive table summarizes key intermolecular forces observed in the crystal structures of compounds analogous to this compound.

Interaction Type Description Example Compound(s) Citation(s)
C—H⋯O Hydrogen Bonds A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom, often from a carbonyl group. 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate nih.gov
C—H⋯Br Hydrogen Bonds A weak hydrogen bond involving a bromine atom as the acceptor. 2-(4-Chlorophenyl)-2-oxoethyl 3-bromobenzoate researchgate.net
π–π Stacking An attractive, noncovalent interaction between aromatic rings. (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate researchgate.net
N—H⋯O Hydrogen Bonds A classical hydrogen bond between an amide N-H and an oxygen acceptor. 2-Amino-2-oxoethyl 4-bromobenzoate nih.gov
Halogen Bonding (Br···O) A noncovalent interaction where a halogen atom acts as an electrophilic species. Methyl 4-bromobenzoate researchgate.net

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of novel molecules before their synthesis. nih.gov This in silico approach can accelerate the discovery of derivatives of this compound with specific, tailored characteristics. nih.gov

Future computational studies could focus on:

Electronic Property Modulation: DFT calculations can predict how different substituents on the aromatic ring (e.g., electron-donating or electron-withdrawing groups) would alter the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity. mdpi.com This is essential for designing molecules for applications in organic electronics or catalysis.

Conformational Analysis: Understanding the preferred conformations and the rotational energy barriers of the molecule is key to predicting its shape and how it will interact with other molecules or biological targets.

Predicting Intermolecular Interactions: Computational models can be used to calculate the strength and geometry of the non-covalent interactions discussed in the previous section, aiding in the design of self-assembling materials. researchgate.net

Virtual Screening: By creating a virtual library of derivatives and calculating their properties, researchers can identify the most promising candidates for synthesis and experimental validation, saving significant time and resources.

Through a synergistic combination of these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, materials science, and computational chemistry.

Q & A

Q. What are the recommended methods for synthesizing 2-Morpholino-2-oxoethyl 4-Bromobenzoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a two-step process: (i) esterification of 4-bromobenzoic acid with a morpholino-oxoethyl alcohol derivative, and (ii) purification via recrystallization or column chromatography. Key parameters for optimization include:

  • Catalyst selection : Use of DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for ester bond formation to enhance yield .
  • Solvent system : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature control : Maintaining 0–5°C during coupling reactions minimizes side products.
    Validation via 1H^1H-NMR (to confirm ester linkage) and HPLC (purity >95%) is critical .

Q. How should researchers characterize the crystalline structure of this compound, and what crystallographic databases are authoritative?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : SHELXL software for structure solution, with attention to disordered morpholino moieties .
  • Validation : Cross-reference with the Cambridge Structural Database (CSD) for comparable structures (e.g., 4-bromobenzoate zinc complexes in ).
    Report metrics like R-factor (<5%), bond-length accuracy (±0.01 Å), and CCDC deposition number .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence mechanical properties, and what methods identify these polymorphs?

Methodological Answer: Polymorphs arise from variations in molecular packing (e.g., π-π stacking, hydrogen bonding). To analyze:

  • Mechanical testing : Nanoindentation on single crystals to differentiate plastic (reversible deformation) vs. brittle behavior .
  • Thermal analysis : DSC (differential scanning calorimetry) to detect endothermic phase transitions.
  • Structural correlation : Compare Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions driving polymorphism .
    For example, highlights polymorphs of 4-bromophenyl 4-bromobenzoate with elastic vs. brittle properties, emphasizing the role of halogen bonding.

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Methodological Answer: Contradictions often stem from disordered atoms or twinning. Mitigation strategies include:

  • Data pruning : Exclude outliers using the I/σ(I) > 2.0 filter in SHELX .
  • Constraints : Apply restraints to morpholino ring geometries (e.g., bond lengths fixed to idealized values).
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and TWINLAW for twinning detection .
    Case Study: In , π-π stacking interactions caused anisotropic displacement parameters; refining with SHELXL’s SIMU/DELU restraints resolved these issues.

Q. What strategies are effective for analyzing supramolecular interactions in coordination complexes involving this compound?

Methodological Answer: Focus on non-covalent interactions (e.g., hydrogen bonds, π-π stacking):

  • Topology analysis : Use TOPOS Pro to classify networks (e.g., 3D hydrogen-bonded frameworks in ).
  • Energy frameworks : Compute interaction energies (CE-B3LYP/6-31G*) to rank contributions of C-H⋯O vs. O-H⋯O bonds .
  • Competitive experiments : Introduce competing ligands (e.g., phenanthroline) to probe binding preferences .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Benchmarking : Compare DFT (e.g., B3LYP/6-311+G**) calculations with experimental IR/Raman spectra for vibrational mode validation .
  • Solvent modeling : Include implicit solvent models (e.g., PCM) in calculations to account for solvation effects.
  • Mechanistic probes : Use isotopic labeling (e.g., 18O^{18}O) to track ester hydrolysis pathways .

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